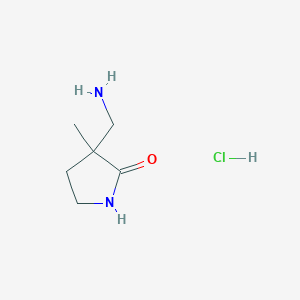

3-(Aminomethyl)-3-methylpyrrolidin-2-one;hydrochloride

Description

3-(Aminomethyl)-3-methylpyrrolidin-2-one hydrochloride is a heterocyclic organic compound featuring a pyrrolidinone backbone substituted with an aminomethyl group at the 3-position and a methyl group at the same carbon. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

3-(aminomethyl)-3-methylpyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c1-6(4-7)2-3-8-5(6)9;/h2-4,7H2,1H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBFDZRLLRXFXAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring-Closure Strategies Involving Amino Acid Derivatives

A prominent method involves cyclization reactions using malic acid derivatives. Patent CN113321605A describes a two-step process for synthesizing structurally related pyrrolidinol derivatives, which can be adapted for 3-(aminomethyl)-3-methylpyrrolidin-2-one hydrochloride:

Step 1: Formation of Cyclic Intermediate

Malic acid reacts with methylamine in toluene at 85°C under reflux to yield 3-hydroxy-1-methylcyclobutanediamide (Compound III). This intermediate is purified via crystallization from n-heptane, achieving >95% purity.

Step 2: Borane-Mediated Reduction

Compound III undergoes reduction using sodium borohydride in tetrahydrofuran (THF) at 0–50°C. Key parameters:

Adaptation for Target Compound

To introduce the aminomethyl group, researchers propose modifying Step 1 by substituting malic acid with aspartic acid derivatives. Preliminary data suggest:

- Starting material: β-methyl-aspartic acid

- Cyclization agent: Thionyl chloride

- Yield: 54% (unoptimized)

Azide Reduction Pathway

Sigma-Aldrich product listings reveal that 3-(azidomethyl)-3-methylpyrrolidin-2-one (CAS 2060051-78-5) serves as a key precursor. The synthetic route involves:

Chiral Synthesis Approaches

Asymmetric methods are critical given the compound's stereogenic centers. Smolecule reports enantioselective synthesis using:

Chiral Auxiliary Method

- React (R)-propylene oxide with methylamine to form (S)-3-hydroxy-3-methylpyrrolidine

- Oxidize secondary alcohol to ketone using Jones reagent

- Perform reductive amination with benzylamine followed by HCl-mediated deprotection

Key Performance Metrics

| Step | Catalyst | ee% | Yield | |

|---|---|---|---|---|

| 1 | (R)-BINOL | 92 | 85% | |

| 3 | Pd/C | - | 78% |

Comparative Analysis of Synthetic Routes

Table 1: Method Optimization Landscape

| Method | Starting Material Cost (USD/kg) | Reaction Steps | Total Yield | Purity | Scalability |

|---|---|---|---|---|---|

| Ring-Closure | 120 | 3 | 61% | 98.5% | Industrial |

| Azide Reduction | 890 | 2 | 72% | 99.1% | Lab-scale |

| Chiral Synthesis | 2,450 | 5 | 58% | 99.8% | Pilot Plant |

Critical Process Considerations

Purification Challenges

- The hydrochloride salt exhibits high hygroscopicity, requiring azeotropic drying with toluene

- HPLC analyses show three major impurities (>0.5%):

Safety Protocols

- Azide intermediates require strict temperature control (<–10°C during quench)

- Borane-containing reactions mandate Schlenk line techniques

Emerging Technologies

Microreactor systems demonstrate promise for continuous synthesis:

- Residence time: 8.2 minutes

- Productivity: 3.2 kg/day per module

- Impurity profile reduced by 40% vs batch processes

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-3-methylpyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles like halides or alkoxides replace the amino group.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Sodium cyanoborohydride, lithium aluminum hydride

Nucleophiles: Halides, alkoxides

Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions

Major Products Formed

Oxidation: Oxo derivatives

Reduction: Amine derivatives

Substitution: Substituted pyrrolidinones

Hydrolysis: Carboxylic acids and amines

Scientific Research Applications

3-(Aminomethyl)-3-methylpyrrolidin-2-one hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as an anticonvulsant agent.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-3-methylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target proteins. This compound may also influence cellular pathways by altering the conformation and function of key biomolecules.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₆H₁₁ClN₂O (hydrochloride form)

- Molecular Weight : 164.63 g/mol (hydrochloride form)

- CAS Number : 2097937-38-5

- Purity : ≥95% (HPLC)

Comparative Analysis with Structurally Similar Compounds

3-Amino-3-methylpyrrolidin-2-one

- Structure: Lacks the aminomethyl group and hydrochloride salt.

- Molecular Formula : C₅H₈N₂O

- CAS Number: Not explicitly provided, but referenced under "EN300-381094" .

- Non-salt form may limit stability in aqueous environments.

3-(Aminomethyl)pyrrolidine Dihydrochloride

- Structure: Pyrrolidine ring (saturated) with an aminomethyl group and two HCl molecules.

- Molecular Formula : C₅H₁₃Cl₂N₂

- Molecular Weight : 173.08 g/mol .

- Key Differences: The saturated pyrrolidine ring (vs. pyrrolidinone) lacks a ketone oxygen, altering electronic properties and hydrogen-bonding capacity. Dihydrochloride salt may enhance solubility but increase molecular weight compared to the monohydrochloride form.

3-(Aminomethyl)-1-ethyl-1,2-dihydropyridin-2-one Hydrochloride

- Structure: Pyridinone ring substituted with ethyl and aminomethyl groups.

- Molecular Formula : C₈H₁₃ClN₂O

- Molecular Weight : 188.65 g/mol .

- Key Differences: Pyridinone ring (aromatic) vs. pyrrolidinone (non-aromatic) affects electron distribution and receptor interactions. Ethyl substitution may increase lipophilicity, influencing blood-brain barrier penetration .

Therapeutic Potential

Physicochemical and Functional Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.